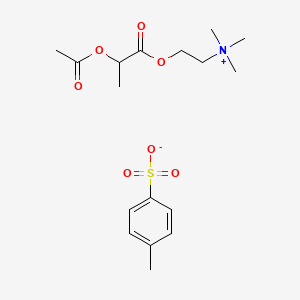
2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/KH2580000 is a compound listed in the NIOSH Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Méthodes De Préparation
The preparation methods for NIOSH/KH2580000 involve various synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes sampling and analytical methods for workplace exposure monitoring . The methods typically involve gas chromatography and other analytical techniques to ensure accurate measurement and control of the compound in industrial settings .
Analyse Des Réactions Chimiques
NIOSH/KH2580000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various organic compounds that are monitored for workplace safety .
Applications De Recherche Scientifique
NIOSH/KH2580000 has a wide range of scientific research applications. It is used in chemistry for analytical methods and in biology for studying the effects of chemical exposure on health. In medicine, it is used to develop protective equipment and engineering control technology to reduce work-related illnesses and injuries . The compound is also used in industry for evaluating hazards at work sites and developing methods for measuring early markers of adverse health effects .
Mécanisme D'action
The mechanism of action of NIOSH/KH2580000 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors and altering cellular processes. This interaction can lead to various physiological responses, including changes in enzyme activity and gene expression .
Comparaison Avec Des Composés Similaires
NIOSH/KH2580000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds include various volatile organic compounds and aliphatic aldehydes . The uniqueness of NIOSH/KH2580000 lies in its specific chemical properties and the particular industrial applications it is used for .
Propriétés
Numéro CAS |
55077-27-5 |
|---|---|
Formule moléculaire |
C17H27NO7S |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H20NO4.C7H8O3S/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h8H,6-7H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
PNMBDZXCNXEXEC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


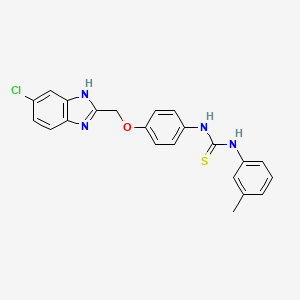
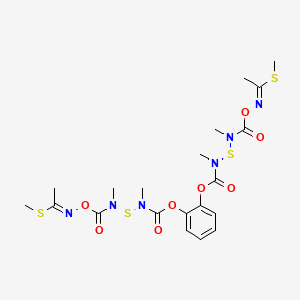


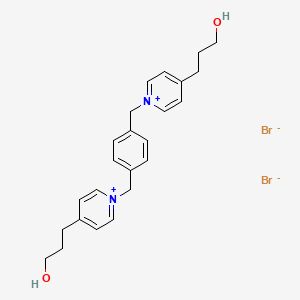
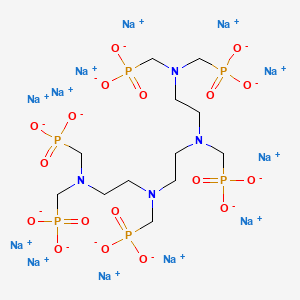
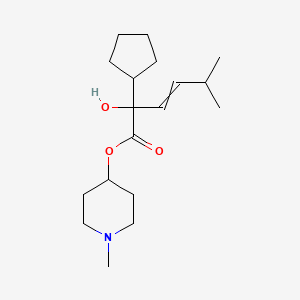
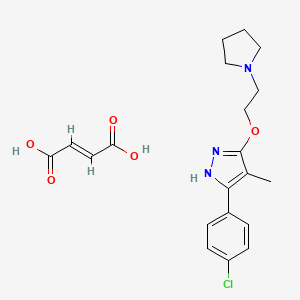

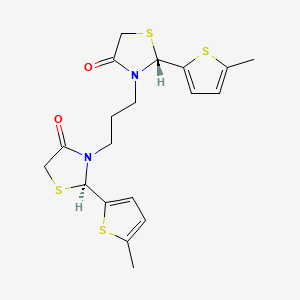

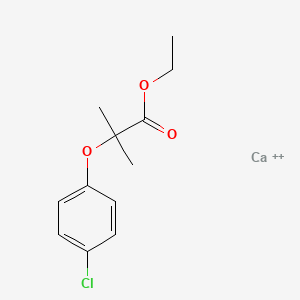
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)

